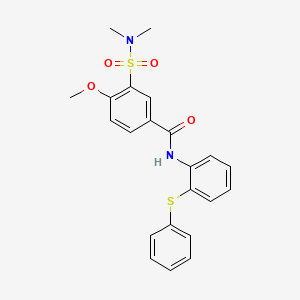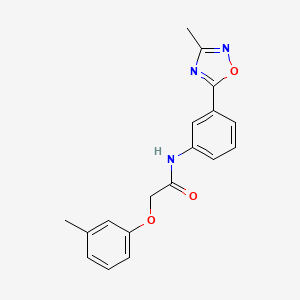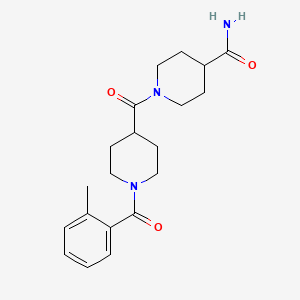![molecular formula C23H24N4O2 B7714059 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide works by targeting the Wnt/β-catenin signaling pathway. This pathway plays a key role in the regulation of cell proliferation, differentiation, and survival. N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide inhibits the activity of a protein called tankyrase, which is involved in the regulation of the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of β-catenin, which in turn leads to the inhibition of cancer cell growth and the promotion of neuronal differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to promote neuronal differentiation in vitro. In addition, N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is its specificity for the Wnt/β-catenin signaling pathway. This specificity makes it a valuable tool for studying the role of this pathway in various biological processes. However, one of the limitations of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for the use of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide in scientific research. One area of interest is in the development of novel cancer therapies. N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in vivo. Another area of interest is in the development of therapies for neurological disorders such as Alzheimer's disease. N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has shown potential for inhibiting the aggregation of amyloid-beta peptides, and further research is needed to determine its efficacy in vivo. Finally, N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide could be used as a tool for studying the role of the Wnt/β-catenin signaling pathway in various biological processes.
Méthodes De Synthèse
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide can be synthesized using a multistep process. The first step involves the reaction of 2-aminobenzonitrile with 2-bromo-4-methoxyacetophenone to form 2-(2-bromo-4-methoxyphenylamino)benzonitrile. The second step involves the reaction of 2-(2-bromo-4-methoxyphenylamino)benzonitrile with isobutylmagnesium chloride to form N-(1-isobutyl-2-(2-bromo-4-methoxyphenylamino)benzyl)acetamide. The final step involves the reaction of N-(1-isobutyl-2-(2-bromo-4-methoxyphenylamino)benzyl)acetamide with 3-methoxybenzoyl chloride to form N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide.
Applications De Recherche Scientifique
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been found to have potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a key role in the development and progression of cancer. N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-methoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14(2)13-27-22-19(12-16-9-8-15(3)10-20(16)24-22)21(26-27)25-23(28)17-6-5-7-18(11-17)29-4/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCNPQNFNZQAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(3E)-7-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)







![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
